molecular formula C19H22N2O3S B12179133 N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12179133
M. Wt: 358.5 g/mol
InChI Key: CMQMHICURGBOGE-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a dimethylamino group, and an oxathiine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dimethylamino group: This step often involves the alkylation of a secondary amine with a suitable alkyl halide.

    Construction of the oxathiine ring: This can be done through a cyclization reaction involving a thiol and an epoxide or halohydrin.

    Coupling of the furan and oxathiine rings: This step may involve a condensation reaction between the two ring systems, often facilitated by a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The oxathiine ring can be reduced to form dihydro or tetrahydro derivatives.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a suitable base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxathiine ring may yield dihydro or tetrahydro derivatives.

Scientific Research Applications

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may have potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would require detailed studies, including molecular docking, biochemical assays, and in vivo experiments.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide shares structural similarities with other furan-containing compounds, such as furan-2-carboxamides and furan-2-ylmethylene derivatives.
  • Oxathiine derivatives: Compounds with the oxathiine ring system, such as oxathiine-2-carboxamides, also share similarities.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity. Its specific structure allows for diverse applications in various fields, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C19H22N2O3S/c1-21(2)15(16-9-6-10-23-16)13-20-19(22)17-18(25-12-11-24-17)14-7-4-3-5-8-14/h3-10,15H,11-13H2,1-2H3,(H,20,22)

InChI Key

CMQMHICURGBOGE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)C1=C(SCCO1)C2=CC=CC=C2)C3=CC=CO3

Origin of Product

United States

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